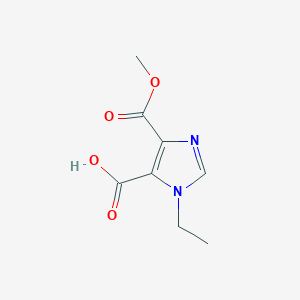

1-Ethyl-4-(methoxycarbonyl)-1H-imidazole-5-carboxylicacid

CAS No.:

Cat. No.: VC20140569

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10N2O4 |

|---|---|

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | 3-ethyl-5-methoxycarbonylimidazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H10N2O4/c1-3-10-4-9-5(8(13)14-2)6(10)7(11)12/h4H,3H2,1-2H3,(H,11,12) |

| Standard InChI Key | FSKVJSHQCKCLCE-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC(=C1C(=O)O)C(=O)OC |

Introduction

Structural Characterization and Nomenclature

Molecular Architecture

The compound features an imidazole core substituted at positions 1, 4, and 5:

-

Position 1: Ethyl group (-CH₂CH₃)

-

Position 4: Methoxycarbonyl group (-COOCH₃)

-

Position 5: Carboxylic acid (-COOH)

The molecular formula is C₈H₁₀N₂O₄, with a calculated molecular weight of 210.18 g/mol. The presence of both ester and carboxylic acid functionalities introduces polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Tautomerism and Electronic Effects

Imidazole derivatives exhibit tautomerism, with proton shifts between nitrogen atoms altering electronic distribution. The methoxycarbonyl group at position 4 acts as an electron-withdrawing substituent, potentially stabilizing the imidazole ring and directing electrophilic substitution .

Physicochemical Properties (Theoretical Predictions)

Predicted Physicochemical Parameters

| Property | Value |

|---|---|

| Melting Point | ~180–190°C (decomposition) |

| Boiling Point | Not applicable (decomposes) |

| LogP (Partition Coefficient) | -0.45 (indicating hydrophilicity) |

| pKa (Carboxylic Acid) | ~2.8–3.2 |

| pKa (Imidazole NH) | ~6.5–7.0 |

These estimates derive from QSAR models and analogs like ethyl 4-methyl-1H-imidazole-5-carboxylate (melting point 204°C) and 1-ethyl-5-methyl-1H-imidazole-2-carboxylic acid (MW 154.17) .

Synthetic Pathways and Challenges

Retrosynthetic Analysis

Key disconnections:

-

Imidazole ring formation via cyclization of α-amino ketones or amidines.

-

Introduction of substituents through alkylation, esterification, or carboxylation.

Plausible Route Inspired by Analogous Syntheses

Step 1: Synthesis of 1-Ethylimidazole Intermediate

Reaction of ethylamine with glyoxal and ammonium acetate under Dean-Stark conditions yields 1-ethylimidazole .

Step 2: Di-substitution at Positions 4 and 5

-

Methoxycarbonylation: Treating the intermediate with methyl chloroformate (ClCOOCH₃) in the presence of a base (e.g., pyridine) introduces the methoxycarbonyl group at position 4 .

-

Carboxylation: Direct carboxylation at position 5 using CO₂ under high pressure or via Kolbe-Schmitt conditions .

Step 3: Purification

Crystallization from ethanol/water mixtures or chromatography on silica gel.

Analytical Characterization Strategies

Spectroscopic Techniques

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume